Benzylamine, N-octyl-N-pentyl-

Lipophilicity QSAR Phase-transfer

Benzylamine, N-octyl-N-pentyl- (CAS 70289-19-9), also known as N-benzyl-N-pentyloctan-1-amine, is a tertiary amine belonging to the N,N-dialkylbenzylamine class, characterized by a benzyl group substituted with asymmetric linear C8 (octyl) and C5 (pentyl) alkyl chains. With a molecular formula of C20H35N and a molecular weight of 289.50 g/mol, this compound exhibits a calculated logP of approximately 6.04, indicating very high lipophilicity.

Molecular Formula C20H35N
Molecular Weight 289.5 g/mol
CAS No. 70289-19-9
Cat. No. B14474866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylamine, N-octyl-N-pentyl-
CAS70289-19-9
Molecular FormulaC20H35N
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESCCCCCCCCN(CCCCC)CC1=CC=CC=C1
InChIInChI=1S/C20H35N/c1-3-5-7-8-9-14-18-21(17-13-6-4-2)19-20-15-11-10-12-16-20/h10-12,15-16H,3-9,13-14,17-19H2,1-2H3
InChIKeyHZXJAHXCQKNONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylamine, N-octyl-N-pentyl- (CAS 70289-19-9): Tertiary Amine Procurement Guide


Benzylamine, N-octyl-N-pentyl- (CAS 70289-19-9), also known as N-benzyl-N-pentyloctan-1-amine, is a tertiary amine belonging to the N,N-dialkylbenzylamine class, characterized by a benzyl group substituted with asymmetric linear C8 (octyl) and C5 (pentyl) alkyl chains . With a molecular formula of C20H35N and a molecular weight of 289.50 g/mol, this compound exhibits a calculated logP of approximately 6.04, indicating very high lipophilicity . Its physical state and high boiling point (367.3 °C at 760 mmHg) make it a stable, high-molecular-weight organic base suitable for specialized non-aqueous chemistry . The CAS registry is confirmed by the NIST Chemistry WebBook [1].

High lipophilicity supports non-aqueous reaction workflows and phase-transfer studies.
Elevated boiling point profile compatible with high-temperature synthesis and distillation recovery.
Asymmetric C8/C5 chain architecture enables tailored lipophilicity and partition behavior.

Why Benzylamine, N-octyl-N-pentyl- Cannot Be Substituted by Generic N,N-Dialkylbenzylamines


Tertiary N,N-dialkylbenzylamines are not interchangeable; their specific alkyl chain architecture directly dictates critical performance parameters such as lipophilicity, phase-partitioning, and molecular geometry. The asymmetric octyl-pentyl combination on Benzylamine, N-octyl-N-pentyl- provides a calculated logP of 6.04 , which differs substantially from symmetrical or shorter-chain analogs. This precise lipophilicity is crucial for applications where the compound acts as a phase-transfer mediator, a surfactant intermediate, or a ligand, as the partition coefficient between immiscible phases is exponentially sensitive to alkyl chain length [1]. Therefore, selecting a seemingly similar analog without verifying the exact chain-length composition risks failure in processes requiring a specific hydrophilic-lipophilic balance (HLB) or hydrophobic volume, underscoring the need for compound-specific procurement.

Lipophilicity Short-chain or symmetrical analogs may not replicate the logP ~6 profile; phase-partitioning efficiency can shift significantly.
Volatility Lower-molecular-weight dialkylbenzylamines boil at much lower temperatures, limiting high-temperature process substitution.
Chain composition Exact octyl/pentyl substitution controls hydrophobic volume; generic N-alkylbenzylamine mixtures may alter partition behavior.

Quantitative Differentiation of Benzylamine, N-octyl-N-pentyl- from Closest Analogs


Calculated LogP Comparison: N-octyl-N-pentyl- vs. Simple Benzylamine

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 6.04 . This is in stark contrast to the simplest class member, benzylamine (CAS 100-46-9), which has a LogP of approximately 1.1. While this is a cross-study comparison of calculated values, the difference of roughly 5 log units represents a five-order-of-magnitude difference in lipophilicity, fundamentally altering its suitability for non-aqueous or membrane-permeable applications. The data indicates the target compound's LogP is driven by the total carbon count from its C8 and C5 substituent chains .

Lipophilicity (LogP)
Cross-study comparable
Target: LogP 6.04
Benzylamine: LogP ≈1.1
Δ ≈4.94 (~90,000× more lipophilic)
Supports extreme lipophilicity contrast; guides selection for hydrophobic environments.
Calculated properties from databases; experimental logP may vary.
Lipophilicity QSAR Phase-transfer

Boiling Point Differentiation from Symmetrical Short-Chain Dialkyl Analogs

The target compound's boiling point of 367.3 °C at 760 mmHg is significantly higher than that of structurally related, lower-molecular-weight N,N-dialkylbenzylamines, such as N,N-dimethylbenzylamine (CAS 103-83-3, boiling point ~ 178-181 °C). This elevated boiling point is a characteristic of its higher molecular weight (289.5 g/mol) due to the long octyl and pentyl chains. This makes the compound more suitable for high-temperature reactions where volatile amines would be unsuitable.

Boiling Point
Cross-study comparable
Target: 367.3 °C
N,N-Dimethylbenzylamine: ~180 °C
Δ +187 °C
Demonstrates substantially higher thermal stability; may support high-temperature applications.
Database-reported values; verify under actual process conditions.
Thermal Stability Distillation Process Chemistry

Phase-Partitioning Behavior Inferred from Historical Counter-Current Distribution Data

Research on homologous alkylbenzylamines using Craig counter-current distribution demonstrated that the partition coefficient is highly sensitive to N-alkyl chain length [1]. The original study separated compounds up to N-heptylbenzylamine based purely on their differential solubility. The target compound, with N-octyl-N-pentyl substitution, logically extends this series, and its unique partition coefficient—dictated by its total C13 chain carbon contribution from the two alkyl groups—would make its separation profile distinct from both its mono-substituted analogs (e.g., N-heptylbenzylamine) and symmetrical dialkyl compounds, though direct quantitative values for the target compound are not reported in the accessed source.

Partition Behavior
Class-level inference
Not directly measured for target; inferred to differ significantly from N-heptylbenzylamine based on historical Craig distribution data.
Class-level trend supports need for compound-specific procurement; generic mixtures may show altered separation profiles.
Based on literature trend; quantitative target data not reported in source.
Separation Science Craig Distribution Physicochemical Property

Molecular Weight and Polar Surface Area Impact on Material Properties

The target compound possesses a very low topological polar surface area (tPSA) of 3.24 Ų . This value is characteristic of a highly alkylated tertiary amine, where the polar amino group is effectively shielded by the bulky octyl and pentyl chains. Compared to benzylamine (tPSA ~26 Ų) or N-methylbenzylamine (tPSA ~12 Ų), this extremely low tPSA quantitatively reinforces its strong hydrophobic character and poor water solubility, making it an excellent candidate for designing hydrophobic ionic liquids or surfactant intermediates that require minimal water interaction.

Topological PSA
Cross-study comparable
Target tPSA: 3.24 Ų
Benzylamine: ~26 Ų
8× lower
Reinforces low surface polarity; supports non-aqueous phase-transfer design.
Calculated from molecular structure; experimental PSA not available.
QSAR Surfactant Design Lipophilicity

Specialized Application Scenarios for Benzylamine, N-octyl-N-pentyl-


Non-Volatile, High-Temperature Base in Organic Synthesis

Given its very high boiling point of 367.3 °C , Benzylamine, N-octyl-N-pentyl- is uniquely suited as a proton scavenger or basic catalyst for reactions conducted at temperatures where typical amines like triethylamine or N,N-dimethylbenzylamine would boil off. This property also facilitates its separation and recovery from volatile reaction components via distillation, reducing purification burdens in scaled-up industrial processes.

Precursor for Highly Lipophilic Phase-Transfer Catalysts (PTC)

The calculated LogP of 6.04 and tPSA of 3.24 Ų certify this compound's extreme lipophilicity. It serves as an ideal building block for designing novel quaternary ammonium PTCs or surfactants where the phase-transfer efficiency depends on the catalyst's ability to partition exclusively into the organic phase, as demonstrated by the class-level phase partitioning behavior of N-alkylbenzylamines [1].

Analytical Standard for Craig Distribution or Chromatography Methods

Qualitative experimental evidence from Craig distribution studies shows that even minor changes in N-alkyl chain length in benzylamines lead to resolvable shifts in partition coefficients [1]. The unique asymmetric octyl-pentyl substitution of this compound provides a distinct reference point for its lipophilicity, making it valuable as a standard or marker for calibrating chromatographic methods designed to separate hydrophobic amine mixtures or for studying quantitative structure-property relationships in separation science.

Design of Tailored Surfactants and Ionic Liquids

The combination of a polar amine headgroup with an asymmetric, high-molecular-weight hydrophobic tail (total 13 alkyl carbons) offers a way to disrupt micelle crystallization and lower the critical micelle concentration (CMC) compared to symmetrical analogs. Procuring this specific molecular architecture enables systematic studies into how chain asymmetry, modeled by the octyl and pentyl substitution , affects the physicochemical properties of next-generation ionic liquids or industrial surfactants for extreme environments.

Application
Selection Property
Validation Focus
High-temperature organic synthesis
Elevated boiling point profile
Thermal stability and distillation recovery
Phase-transfer catalyst design
Reported high lipophilicity
Partition coefficient in organic/aqueous systems
Chromatographic method calibration
Distinct asymmetric chain composition
Partition behavior and retention time differentiation
Surfactant/ionic liquid structural study
Asymmetric C8/C5 substitution
Micelle behavior and CMC modulation
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